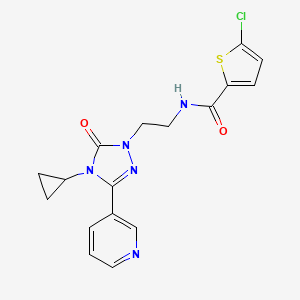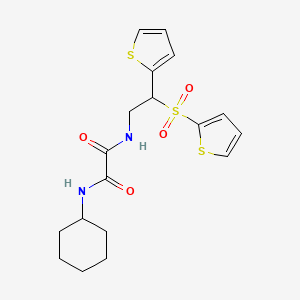
N1-cyclohexyl-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CTPO is a synthetic compound that was first synthesized in 2011 by researchers at the University of Illinois. The compound was designed as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. CTPO has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Mechanism of Action
CTPO has a unique mechanism of action, which involves the inhibition of the enzyme adenylate cyclase. This enzyme is involved in the production of cyclic AMP, which is a signaling molecule that plays a role in various cellular processes. By inhibiting adenylate cyclase, CTPO can disrupt cellular signaling pathways, leading to the induction of apoptosis in cancer cells and the potential treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that CTPO can induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. The compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders. CTPO has been shown to have low toxicity levels in vitro, which makes it a safe compound for use in lab experiments.
Advantages and Limitations for Lab Experiments
One advantage of CTPO is its unique mechanism of action, which makes it a promising candidate for further research. The compound has also been shown to have low toxicity levels, which makes it safe for use in lab experiments. However, the synthesis of CTPO is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.
Future Directions
There are several future directions for research on CTPO. One area of research could focus on the compound's potential as a cancer therapy, including its efficacy in different types of cancer and its potential use in combination with other therapies. Another area of research could focus on the compound's potential as a treatment for neurological disorders, including its ability to cross the blood-brain barrier and its potential use in animal models. Additionally, research could investigate the synthesis of CTPO and the development of more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of CTPO involves several steps, including the reaction of cyclohexylamine with oxalyl chloride to form N-cyclohexyl oxalyl amide. This intermediate is then reacted with 2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethylamine to form CTPO. The synthesis of CTPO is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
CTPO has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that CTPO can induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy. Other studies have investigated the compound's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N'-cyclohexyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S3/c21-17(18(22)20-13-6-2-1-3-7-13)19-12-15(14-8-4-10-25-14)27(23,24)16-9-5-11-26-16/h4-5,8-11,13,15H,1-3,6-7,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAZNPRVAGTTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

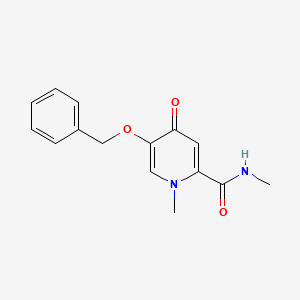
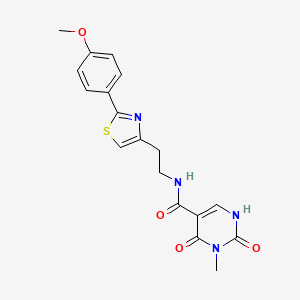
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2950046.png)
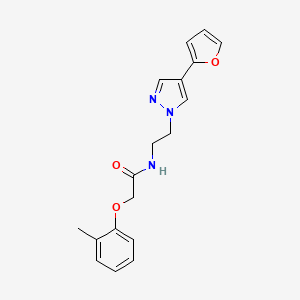
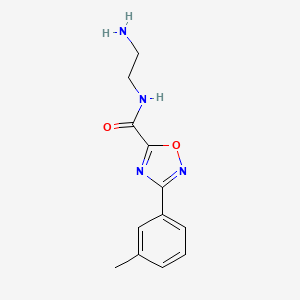
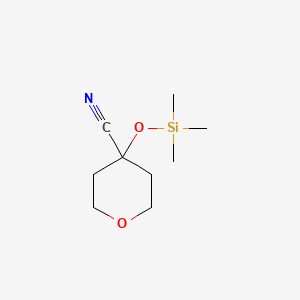
![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)

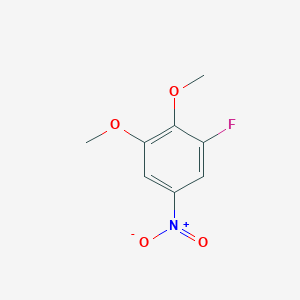
![1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950062.png)
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2950064.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2950065.png)
